molecular formula C6H6Cl3N3 B14334145 2,4,6-Tris(chloromethyl)-1,3,5-triazine CAS No. 98142-42-8

2,4,6-Tris(chloromethyl)-1,3,5-triazine

Cat. No.: B14334145
CAS No.: 98142-42-8
M. Wt: 226.5 g/mol
InChI Key: RICRAVHJCLFPFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Tris(chloromethyl)-1,3,5-triazine is a chemical compound with the molecular formula C12H15Cl3. It is known for its unique structure and reactivity, making it a valuable compound in various scientific and industrial applications. This compound is characterized by the presence of three chloromethyl groups attached to a triazine ring, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(chloromethyl)-1,3,5-triazine typically involves the chloromethylation of 1,3,5-triazine. One common method includes the reaction of 1,3,5-triazine with formaldehyde and hydrochloric acid under controlled conditions. The reaction is usually carried out at low temperatures to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(chloromethyl)-1,3,5-triazine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced species.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the chloromethyl groups.

    Oxidation Reactions: Products depend on the extent of oxidation and can include aldehydes, carboxylic acids, or other oxidized species.

    Reduction Reactions: Reduced products vary based on the degree of reduction and the specific reducing agent used.

Scientific Research Applications

2,4,6-Tris(chloromethyl)-1,3,5-triazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, resins, and coatings.

Mechanism of Action

The mechanism of action of 2,4,6-Tris(chloromethyl)-1,3,5-triazine involves its reactivity with various nucleophiles and electrophiles. The chloromethyl groups act as reactive sites, allowing the compound to participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Tris(bromomethyl)-1,3,5-triazine
  • 2,4,6-Tris(iodomethyl)-1,3,5-triazine
  • 2,4,6-Tris(methyl)-1,3,5-triazine

Uniqueness

2,4,6-Tris(chloromethyl)-1,3,5-triazine is unique due to its specific reactivity and the presence of chloromethyl groups, which provide distinct chemical properties compared to its bromomethyl, iodomethyl, and methyl analogs. The chloromethyl groups offer a balance of reactivity and stability, making it a versatile compound for various applications.

Properties

CAS No.

98142-42-8

Molecular Formula

C6H6Cl3N3

Molecular Weight

226.5 g/mol

IUPAC Name

2,4,6-tris(chloromethyl)-1,3,5-triazine

InChI

InChI=1S/C6H6Cl3N3/c7-1-4-10-5(2-8)12-6(3-9)11-4/h1-3H2

InChI Key

RICRAVHJCLFPFF-UHFFFAOYSA-N

Canonical SMILES

C(C1=NC(=NC(=N1)CCl)CCl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.